

Application Notes and Protocols for ML204 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: ML204

Cat. No.: B1676640

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.^{[1][2]} These non-selective cation channels are implicated in a variety of physiological processes, and the lack of selective pharmacological tools has historically hindered the elucidation of their specific roles. **ML204** emerged from a high-throughput screening (HTS) campaign of over 300,000 compounds from the Molecular Libraries Small Molecule Repository, which sought inhibitors of the intracellular calcium rise in response to the stimulation of mouse TRPC4 β by μ -opioid receptors.^{[3][4][5]} This document provides detailed application notes and protocols for the use of **ML204** in HTS assays, including quantitative data on its potency and selectivity, experimental procedures for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of **ML204** has been characterized using various in vitro assays. The following tables summarize the quantitative data on its potency and selectivity against different ion channels.

Table 1: Potency of **ML204** against TRPC Channels

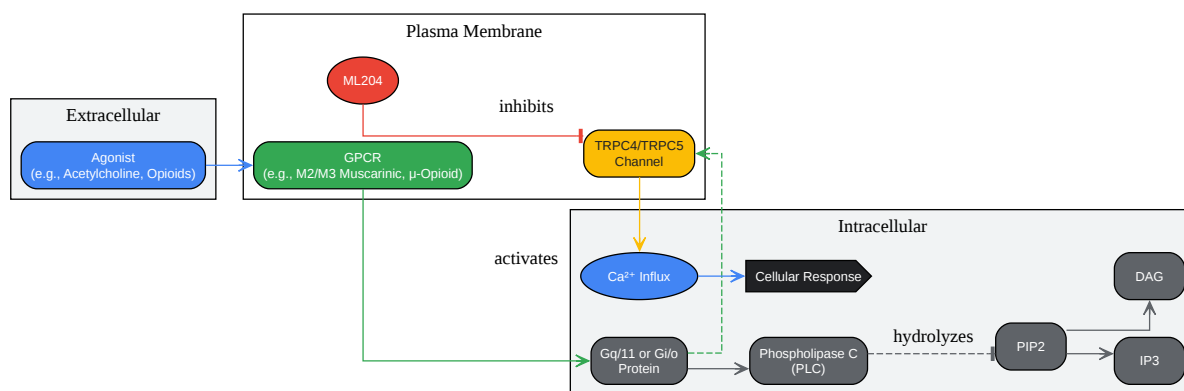
Target	Assay Type	IC50	Reference
TRPC4 β	Fluorescent Intracellular Ca ²⁺ Assay	0.96 μ M	[3][4][5]
TRPC4 β	Whole-Cell Voltage Clamp	2.6 - 3.0 μ M	[6]
TRPC4 β (activated by ACh)	Fluorescent Intracellular Ca ²⁺ Assay	2.91 \pm 2.1 μ M	[3]
TRPC4 (activated by GTP γ S)	Whole-Cell Voltage Clamp	2.85 \pm 0.35 μ M	[7]
TRPC5	Fluorescent Assay	~65% inhibition at 10 μ M	[3]
TRPC6 (muscarinic receptor-coupled)	Fluorescent Membrane Potential Assay	18.4 μ M	[3]
TRPC3	Fluorescent Assay	9-fold selectivity vs TRPC4	[8]

Table 2: Selectivity Profile of **ML204**

Channel/Receptor	Concentration Tested	Effect	Reference
TRPV1	10 - 20 μ M	No appreciable block	[1][4]
TRPV3	10 - 20 μ M	No appreciable block	[1][4]
TRPA1	10 - 20 μ M	No appreciable block	[1][4]
TRPM8	10 - 20 μ M	No appreciable block	[1][4]
KCNQ2	10 - 20 μ M	No appreciable block	[1][4]
Voltage-gated Na ⁺ channels (mouse DRG neurons)	10 μ M	No significant inhibition	[3]
Voltage-gated K ⁺ channels (mouse DRG neurons)	10 μ M	No significant inhibition	[3]
Voltage-gated Ca ²⁺ channels (mouse DRG neurons)	10 μ M	No significant inhibition	[3]
M2 and M3 Muscarinic Receptors	1, 3, 10 μ M	Antagonistic actions	[9]

Signaling Pathway

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation of these GPCRs by agonists leads to a signaling cascade that results in the opening of TRPC4/5 channels and a subsequent influx of cations, including Ca²⁺. **ML204** acts as a direct inhibitor of the TRPC4 and TRPC5 channels, blocking this ion influx.



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GPCR-mediated activation of TRPC4/5 and inhibition by **ML204**.

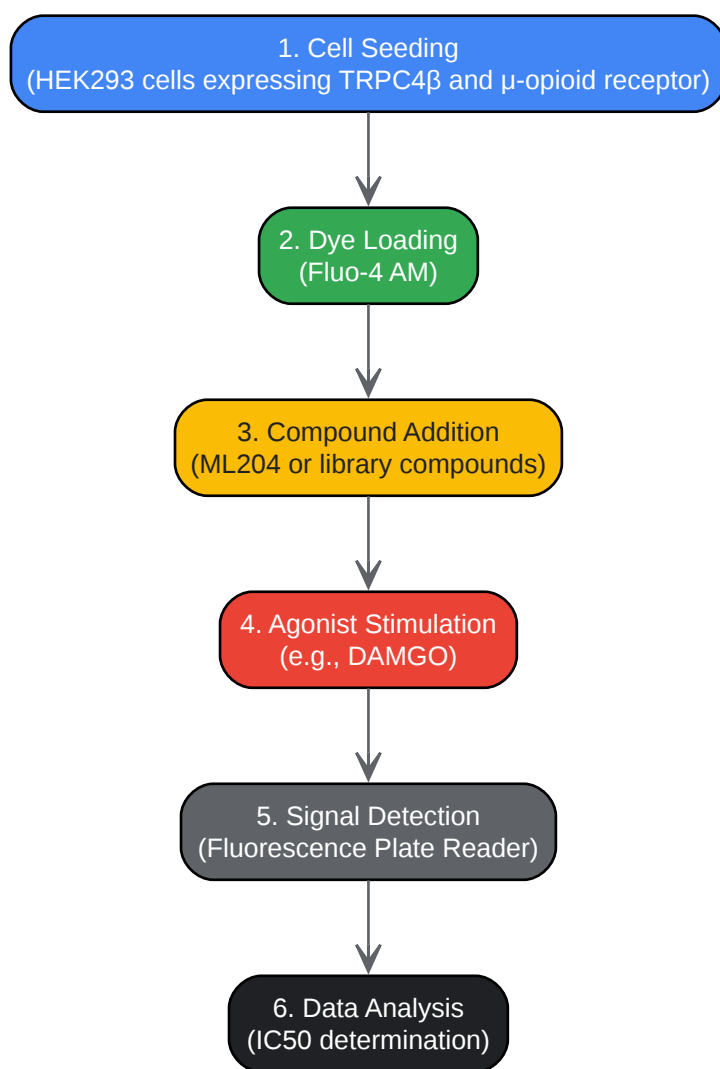
Experimental Protocols

The following are detailed protocols for two key assays used in the high-throughput screening and characterization of **ML204**.

High-Throughput Fluorescent Intracellular Ca^{2+} Assay

This assay is designed to identify inhibitors of TRPC4 channel activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:



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Workflow for the high-throughput fluorescent calcium assay.

Materials:

- HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Black, clear-bottom 384-well microplates.
- Fluo-4 AM (acetoxymethyl) ester.
- Pluronic F-127.

- Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
- Probenecid.
- **ML204** stock solution (in DMSO).
- Agonist solution (e.g., DAMGO, a μ -opioid receptor agonist).
- Fluorescence plate reader with automated liquid handling.

Procedure:

- Cell Seeding:
 - The day before the assay, seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in HBSS containing 2 μ M Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
 - Remove the cell culture medium and wash the cells once with HBSS.
 - Add 20 μ L of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
 - After incubation, wash the cells twice with HBSS to remove extracellular dye.
- Compound Addition:
 - Prepare serial dilutions of **ML204** or other test compounds in HBSS.
 - Add the compound solutions to the wells. The final DMSO concentration should be kept below 0.5%.
 - Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

- Agonist Stimulation and Signal Detection:
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
 - Establish a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm) for 10-20 seconds.
 - Using the instrument's liquid handling capabilities, add the agonist solution (e.g., DAMGO to a final concentration of EC80) to all wells simultaneously.
 - Immediately begin recording the fluorescence signal for 2-5 minutes.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Normalize the data to the response of vehicle-treated (positive control) and agonist-free (negative control) wells.
 - Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology Assay

This assay provides a direct measure of ion channel activity and is used to validate the inhibitory effect of **ML204** on TRPC4 currents.

Materials:

- HEK293 cells expressing TRPC4 β and an activating receptor (e.g., μ -opioid receptor).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

- Internal solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, pH 7.2 with CsOH.
- Agonist (e.g., DAMGO) or channel activator (e.g., GTPyS in the internal solution).
- **ML204** solution.

Procedure:

- Cell Preparation:
 - Plate cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a gigaohm seal ($>1\text{ G}\Omega$).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
- Current Elicitation and Inhibition:
 - Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
 - Activate TRPC4 channels by applying an agonist to the external solution or by including GTPyS in the internal solution.[\[3\]](#)

- Once a stable current is established, perfuse the cell with the external solution containing different concentrations of **ML204**.
- Record the current at each concentration until a steady-state block is achieved.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of **ML204**.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the percentage of inhibition against the logarithm of the **ML204** concentration and fit the data to determine the IC₅₀ value.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.

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